molecular formula C13H12N2O B2787124 10-methyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridin-1-one CAS No. 930395-75-8

10-methyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridin-1-one

Cat. No.: B2787124
CAS No.: 930395-75-8
M. Wt: 212.252
InChI Key: ATDRURYJLYQOIV-UHFFFAOYSA-N
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Description

10-methyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridin-1-one is a nitrogen-containing heterocyclic compound. This compound is part of the 1,6-naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry . The structure of this compound consists of a fused ring system with nitrogen atoms, making it a versatile scaffold for various chemical modifications.

Preparation Methods

The synthesis of 10-methyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridin-1-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under specific conditions . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product.

Chemical Reactions Analysis

10-methyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridin-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions

Scientific Research Applications

10-methyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridin-1-one has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules . In biology and medicine, this compound exhibits pharmacological activities, including anticancer, anti-HIV, antimicrobial, analgesic, anti-inflammatory, and antioxidant properties . Its versatility makes it a valuable compound for developing new therapeutic agents and studying biological processes.

Comparison with Similar Compounds

10-methyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridin-1-one can be compared with other similar compounds within the 1,6-naphthyridine family . Similar compounds include various functionalized 1,6-naphthyridines that exhibit different biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct properties and activities compared to other naphthyridines.

Properties

IUPAC Name

10-methyl-3,4-dihydro-2H-benzo[b][1,6]naphthyridin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c1-8-9-4-2-3-5-10(9)15-11-6-7-14-13(16)12(8)11/h2-5H,6-7H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATDRURYJLYQOIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC3=CC=CC=C13)CCNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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